molecular formula C9H6ClNO3S B13790803 4-(Oxazol-2-yl)benzenesulfonyl chloride

4-(Oxazol-2-yl)benzenesulfonyl chloride

Cat. No.: B13790803
M. Wt: 243.67 g/mol
InChI Key: JBUYBQJKRNHOAV-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)benzenesulfonyl chloride is an organic compound with the molecular formula C9H6ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an oxazole ring at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxazol-2-yl)benzenesulfonyl chloride typically involves the reaction of benzenesulfonyl chloride with oxazole derivatives. One common method is the chlorosulfonation of 4-(Oxazol-2-yl)benzene, where the oxazole ring is introduced through a cyclization reaction involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorosulfonation processes, where the reaction conditions are optimized for yield and purity. This often includes the use of chlorinating agents and controlled temperature conditions to ensure the stability of the oxazole ring .

Chemical Reactions Analysis

Types of Reactions

4-(Oxazol-2-yl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Oxazol-2-yl)benzenesulfonyl chloride is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Oxazol-2-yl)benzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new bonds and modify existing structures. The oxazole ring may also participate in interactions, although its role is more structural than reactive .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxazol-2-yl)benzenesulfonyl chloride is unique due to the presence of the oxazole ring, which imparts specific reactivity and stability characteristics. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring precise chemical modifications .

Properties

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)benzenesulfonyl chloride

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H

InChI Key

JBUYBQJKRNHOAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)Cl

Origin of Product

United States

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